3-Methyl-3,9-diazaspiro[5.5]undecane is a diazaspiro compound containing two piperidine rings connected by a spiro carbon atom. It serves as a key structural motif in various bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) like the dopamine D3 receptor (D3R) [].
The compound is cataloged under the Chemical Abstracts Service Registry Number 13323-45-0 and has been studied for its potential applications in various fields, including medicinal chemistry and materials science. Its classification as a heterocyclic compound places it among substances that contain rings composed of at least one atom that is not carbon, in this case, nitrogen.
The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane typically involves several key steps utilizing specific reagents and controlled conditions. One common synthetic route includes the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with triethylamine in solvents such as toluene or acetonitrile. The reaction is conducted at approximately 50°C for about 2.5 hours in a sealed environment to ensure optimal yields.
An alternative method involves the use of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane as a precursor. This approach includes:
These methods yield varying percentages of the target compound depending on the conditions and reagents used, with reported yields around 68% to 98% for certain steps .
The molecular structure of 3-Methyl-3,9-diazaspiro[5.5]undecane features:
The three-dimensional conformation of this compound is critical for its interaction with biological targets, particularly its role as an antagonist at the γ-aminobutyric acid type A receptor (GABAAR). The specific orientation and spatial arrangement of atoms contribute significantly to its binding affinity and selectivity .
3-Methyl-3,9-diazaspiro[5.5]undecane can undergo several types of chemical reactions:
The choice of reagents significantly impacts the reaction outcomes:
The mechanism of action for 3-Methyl-3,9-diazaspiro[5.5]undecane primarily involves its competitive antagonism at GABAAR. By binding to this receptor, it inhibits the action of neurotransmitters that would typically activate it.
The binding interactions include:
3-Methyl-3,9-diazaspiro[5.5]undecane exhibits several notable physical and chemical properties:
The potential applications of 3-Methyl-3,9-diazaspiro[5.5]undecane span various fields:
3-Methyl-3,9-diazaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol. It belongs to the diazaspiro[5.5]undecane family, characterized by two piperidine rings connected via a shared spiro carbon atom (position 5) [7] . The "3,9" numbering denotes nitrogen atoms at positions 3 and 9, while the "3-methyl" prefix specifies a methyl group attached to the nitrogen at position 3. This structural arrangement creates orthogonal ring planes that confer significant three-dimensional rigidity [3] [7].
The systematic IUPAC name is 3-methyl-3,9-diazaspiro[5.5]undecane. Its SMILES notation (CN1CCC2(CCNCC2)CC1) and InChIKey (OFXQSNLQXDCJCP-UHFFFAOYSA-N) are used for database identification [1] . The spiro[5.5]undecane core classifies it as a medium-sized spirocycle, with the undecane suffix indicating an 11-atom backbone.
Table 1: Atomic-Level Structural Descriptors
Descriptor | Value |
---|---|
Molecular Formula | C₁₀H₂₀N₂ |
CAS Registry Number | 13323-45-0 |
IUPAC Name | 3-methyl-3,9-diazaspiro[5.5]undecane |
SMILES | CN1CCC2(CCNCC2)CC1 |
InChIKey | OFXQSNLQXDCJCP-UHFFFAOYSA-N |
Ring Systems | Two piperidine rings fused at spirocarbon |
The synthesis and application of diazaspiro[5.5]undecane scaffolds emerged prominently in the late 20th century, paralleling advances in spirocyclic chemistry for drug discovery. Early routes focused on nucleophilic ring closures of N-protected diamines with carbonyl compounds, but yields were inconsistent. The 2010s saw optimized methods using dichloromethane/triethylamine or lithium aluminum hydride reduction, improving efficiency to >95% purity [3] [7].
3-Methyl-3,9-diazaspiro[5.5]undecane gained specific attention when structure-activity studies revealed its utility as a γ-aminobutyric acid type A receptor (GABAAR) antagonist. Researchers recognized that its spiro architecture provided superior conformational control over planar heterocycles, reducing off-target interactions [2] [4]. Patent literature from 2015–2020 reflects derivatization at nitrogen atoms and the spirocarbon to enhance receptor affinity, cementing its role as a versatile pharmacophore [8].
This compound exemplifies "three-dimensionality" in medicinal chemistry, addressing limitations of flat scaffolds. Its spiro center imposes steric constraints that:
Notably, the 3-methyl group fine-tunes electronic properties without steric hindrance, optimizing receptor binding. Studies confirm that such diazaspiro compounds show 10–100× higher potency than non-spiro analogs in neurological targets [4] [7]. The scaffold’s rigidity also aids crystallography studies, providing high-resolution insights into receptor-ligand dynamics.
Table 2: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Physical Form | Liquid (room temperature) | Commercial specifications [1] |
Purity | 95–98% | HPLC (commercial grades) [1] [3] |
Storage Conditions | 2–8°C, sealed, dark | Stability studies [1] |
Predicted LogP | 1.08 | Computational modeling [3] |
Topological Polar Surface Area | 15.27 Ų | ChemDraw calculation [3] |
Rotatable Bonds | 0 | Molecular dynamics [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1